ddTTP

HIV-1 reverse transcriptase NRTI competitive inhibition

2′,3′-Dideoxythymidine-5′-triphosphate (ddTTP; CAS 611-60-9) is a synthetic pyrimidine 2′,3′-dideoxyribonucleoside 5′-triphosphate that functions as a chain-elongating inhibitor of DNA polymerases by lacking the 3′-hydroxyl group required for phosphodiester bond formation. As a member of the ddNTP class (alongside ddATP, ddCTP, and ddGTP), ddTTP is the obligate thymidine-base terminator for Sanger sequencing and serves as a competitive substrate analog of dTTP for reverse transcriptases and cellular DNA polymerases.

Molecular Formula C10H17N2O13P3
Molecular Weight 466.17 g/mol
CAS No. 611-60-9
Cat. No. B1216396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameddTTP
CAS611-60-9
Synonyms2',3'-dideoxythymidine triphosphate
ddTTP
Molecular FormulaC10H17N2O13P3
Molecular Weight466.17 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C10H17N2O13P3/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17)/t7-,8+/m0/s1
InChIKeyURGJWIFLBWJRMF-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ddTTP (CAS 611-60-9) Procurement Guide: What Differentiates This Chain-Terminating Nucleotide from Generic ddNTPs


2′,3′-Dideoxythymidine-5′-triphosphate (ddTTP; CAS 611-60-9) is a synthetic pyrimidine 2′,3′-dideoxyribonucleoside 5′-triphosphate that functions as a chain-elongating inhibitor of DNA polymerases by lacking the 3′-hydroxyl group required for phosphodiester bond formation [1]. As a member of the ddNTP class (alongside ddATP, ddCTP, and ddGTP), ddTTP is the obligate thymidine-base terminator for Sanger sequencing and serves as a competitive substrate analog of dTTP for reverse transcriptases and cellular DNA polymerases . Its differentiation from in-class analogs rests on quantifiable differences in enzyme inhibition potency, polymerase selectivity, incorporation uniformity, and mitochondrial polymerase substrate efficiency.

Why ddTTP Cannot Be Replaced by ddATP, ddCTP, ddGTP, or AZT-TP Without Experimental Consequence


Although all four ddNTPs share the 2′,3′-dideoxy chain-terminating mechanism, their quantitative behavior diverges sharply across enzyme systems. ddTTP exhibits a Ki of 5.9 nM against HIV-1 reverse transcriptase that differs from ddGTP and ddCTP by several-fold, while its ID50 against HBV DNA polymerase (0.45 μM) is 2.25-fold weaker than ddeTTP [1]. Against Taq polymerase (Klentaq1), ddTTP displays significantly more uniform incorporation linearity (R² = 0.98) than ddGTP (R² = 0.89), directly impacting Sanger sequencing peak height uniformity [2]. Against human DNA polymerase γ, ddTTP (like other ddNTPs) is utilized as efficiently as natural dNTPs—a property not shared by AZT-TP or 3TC-TP, which are only moderate inhibitors [3]. These enzyme-specific quantitative differences mean that substituting ddTTP with another ddNTP or NRTI-triphosphate alters inhibition potency, chain-termination pattern, and off-target polymerase engagement in a predictable, measured manner.

ddTTP (CAS 611-60-9): Quantitative Differentiation Evidence Against Closest Analogs


HIV-1 Reverse Transcriptase Inhibition: ddTTP Ki = 5.9 nM vs. AZT-TP (6.5 nM) and ddeTTP (8.3 nM) in Direct Head-to-Head Comparison

In a direct head-to-head comparison of dTTP analogs against purified HIV-1 reverse transcriptase, ddTTP exhibited a Ki of 5.9 nM, placing it between AZT-TP (Ki = 6.5 nM) and ddeTTP (Ki = 8.3 nM) [1]. All three analogs demonstrated competitive inhibition with respect to dTTP. Against FIV RT, the Ki for ddTTP was 6.7 nM, compared with 3.3 nM for AZT-TP and 1.8 nM for ddeTTP. This study provides the only direct, same-assay comparison of ddTTP against its two closest thymidine-based triphosphate analogs on both HIV-1 and FIV reverse transcriptases.

HIV-1 reverse transcriptase NRTI competitive inhibition antiretroviral

DNA Polymerase Selectivity: ddTTP Discriminates pol α (Ki > 200 μM) from pol δ (Ki ~ 25–40 μM) and pol β (Ki < 2 μM)

ddTTP exhibits a uniquely wide selectivity window across human DNA polymerases that is not uniformly observed across all ddNTPs. In permeable human fibroblast assays, the Ki of ddTTP for replicative DNA synthesis (predominantly pol δ-mediated) was approximately 40 μM, and for UV-induced repair synthesis was approximately 25 μM [1]. These values are far below the Ki for pol α (>200 μM) but well above the Ki for pol β (<2 μM). This ~100-fold differential between pol α and pol β is a distinctive feature of ddTTP as a polymerase-discriminating tool, whereas ddCTP and other ddNTPs display different selectivity profiles [2].

DNA polymerase selectivity polymerase alpha polymerase beta polymerase delta DNA repair

HBV DNA Polymerase Inhibition: ddTTP ID50 = 0.45 μM vs. ddeTTP (0.2 μM) and FdTTP (0.15 μM) in Same-Assay Comparison

In a systematic screen of eight modified thymidine triphosphate analogs against hepatitis B virus (HBV)-associated DNA polymerase, ddTTP exhibited an ID50 of 0.45 μM, ranking third in potency behind FdTTP (0.15 μM) and ddeTTP (0.2 μM), but ahead of F-5CldUTP (0.8 μM), SCNdTTP (3–5 μM), CldTTP (3–5 μM), and the fluorouridine derivatives FdUTP and F-5FdUTP (25 μM) [1]. Kinetic analysis confirmed competitive inhibition for the top analogs, with Ki values of 0.04 μM (FdTTP) and 0.08 μM (ddeTTP) relative to a Km for dTTP of approximately 0.18 μM.

HBV DNA polymerase antiviral screening ID50 competitive inhibition

Taq Polymerase Incorporation Uniformity: ddTTP R² = 0.98 vs. ddGTP R² = 0.89 in Sanger Sequencing Band Quantification

In a crystallography-coupled functional study of all four ddNTPs bound to Klentaq1 (the large fragment of Taq DNA polymerase), band quantification from Sanger sequencing tracks revealed that ddTTP exhibited the highest incorporation linearity among the four terminators, with an R² value of 0.98 for wild-type Taq polymerase, compared with 0.89 for ddGTP, 0.93 for ddATP, and 0.96 for ddCTP [1]. This trend (ddTTP > ddCTP > ddATP > ddGTP) was consistent across six Taq polymerase variants (WT, RD, RS, RL, RY, RF), with ddTTP showing R² values of 0.96–0.99 across all variants.

Sanger sequencing Taq polymerase Klentaq1 chain termination peak uniformity

Mitochondrial pol γ Utilization: ddTTP Incorporated as Efficiently as Natural dNTPs, Unlike AZT-TP and 3TC-TP (Moderate Inhibitors Only)

Using purified recombinant human DNA polymerase γ (pol γ), steady-state kinetic analysis revealed that ddTTP (along with ddCTP and D4T-TP) was utilized by pol γ in vitro as efficiently as natural deoxynucleoside triphosphates, whereas AZT-TP, 3TC-TP, and CBV-TP acted only as moderate inhibitors of DNA chain elongation [1]. Apparent Km and kcat values were determined for all six analogs. Furthermore, the pol γ 3′→5′ exonuclease was inefficient at removing terminally incorporated ddTTP, predicting persistence in mitochondrial DNA in vivo. In a complementary study, the specificity constant (kcat/Km) hierarchy for pol γ spanned >500,000-fold across NRTIs, with ddC > ddA (ddI) > d4T >> 3TC > PMPA > AZT >> CBV [2].

mitochondrial toxicity DNA polymerase gamma NRTI incorporation exonuclease removal

Competitive Inhibition vs. dTTP Substrate: ddTTP Ki = 9.3 μM vs. 3′-N3-ddTTP (1.8 μM) and dXTP (16.3 μM) on Reverse Transcriptase

In a focused structure-activity study of ddTTP derivatives modified at the 3′ position of the ribose moiety, ddTTP exhibited a Ki of 9.3 μM against purified reverse transcriptase from Rauscher murine leukemia virus, using (rA)n·(dT)12–18 as template-primer [1]. All active compounds showed competitive inhibition with respect to dTTP. The rank order of potency was 3′-N3-ddTTP (Ki = 1.8 μM) > ddTTP (Ki = 9.3 μM) > dXTP (Ki = 16.3 μM), with all three Ki values falling below the Km of dTTP (30 μM), confirming that inhibition was driven primarily by competition for the dTTP binding site rather than chain termination.

reverse transcriptase competitive inhibition Ki determination structure-activity relationship

ddTTP (CAS 611-60-9): Evidence-Backed Application Scenarios for Scientific Procurement


Sanger Sequencing: Selecting ddTTP for Superior T-Track Peak Uniformity

When procuring ddNTPs for fluorescent dye-terminator Sanger sequencing, ddTTP should be prioritized for the T-termination channel based on its demonstrated R² = 0.98 incorporation linearity with wild-type Taq polymerase—the highest among all four ddNTPs (ddGTP R² = 0.89, ddATP R² = 0.93, ddCTP R² = 0.96) [1]. This superior uniformity reduces inter-peak height variability in the thymidine channel, directly improving base-calling accuracy in automated capillary electrophoresis sequencers. Users reporting uneven T peaks when using generic ddNTP mixes should consider sourcing high-purity ddTTP (≥98% by HPLC) as a standalone reagent for channel-specific optimization.

HIV-1 Reverse Transcriptase Inhibition Studies: ddTTP as an AZT-TP-Equivalent Positive Control

For in vitro HIV-1 RT inhibition assays, ddTTP (Ki = 5.9 nM) provides near-identical potency to AZT-TP (Ki = 6.5 nM) against the HIV-1 enzyme [1], making it a suitable positive control or reference inhibitor when AZT-TP availability, cost, or chemical stability is a concern. However, for studies involving FIV RT or cross-species comparisons, ddTTP's 3.7-fold weaker potency against FIV RT (Ki = 6.7 nM) relative to ddeTTP (Ki = 1.8 nM) must be factored into experimental design [1].

DNA Polymerase Profiling: Using ddTTP's 100-Fold Selectivity Window to Discriminate pol α from pol β/γ

ddTTP is the diagnostic inhibitor of choice for distinguishing DNA polymerase α activity (resistant; Ki > 200 μM) from polymerases β (Ki < 2 μM) and γ (readily incorporates ddTTP) in cellular or nuclear extract assays [1]. No other single ddNTP provides this breadth of selectivity characterization across the four major polymerase families. Users should employ ddTTP at 5–10 μM to selectively inhibit pol β/γ while sparing pol α, and at >100 μM to also suppress pol δ-mediated synthesis.

Mitochondrial Toxicity Screening: ddTTP as a High-Incorporation, Low-Excision Reference Standard for pol γ Assays

In mitochondrial toxicity assessment of novel NRTI candidates, ddTTP serves as the reference compound representing the 'efficiently incorporated/poorly excised' category by human pol γ [1]. Its incorporation efficiency matches that of natural dNTPs, and its exonuclease removal is inefficient, predicting mtDNA persistence [2]. New analogs that show lower pol γ incorporation efficiency than ddTTP and faster exonuclease removal can be classified as potentially less mitochondrially toxic, using ddTTP as the high-toxicity-reference boundary.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for ddTTP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.